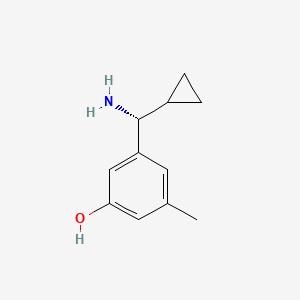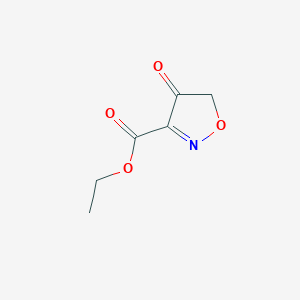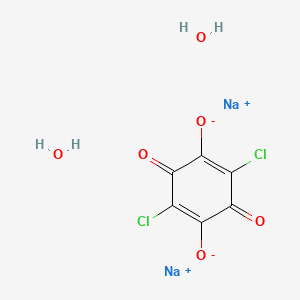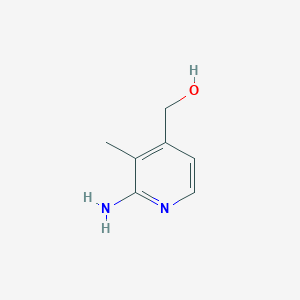
(2-Amino-3-methylpyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-3-methylpyridin-4-yl)methanol is an organic compound with a pyridine ring substituted with an amino group, a methyl group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
One method for preparing (2-Amino-3-methylpyridin-4-yl)methanol involves the oxidation of 2-amino-4-methylpyridine using elemental sulfur in dimethylformamide (DMF) to form 2-aminoisonicotinic acid. This intermediate is then reduced using lithium aluminum hydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
(2-Amino-3-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Amino-3-methylpyridine-4-carboxylic acid.
Reduction: 2-Amino-3-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
科学的研究の応用
(2-Amino-3-methylpyridin-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protein kinase inhibitor.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the synthesis of materials with specific properties, such as nonlinear optical materials.
作用機序
The mechanism of action of (2-Amino-3-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function . This inhibition can affect various cellular pathways and processes, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the hydroxymethyl group.
2-Amino-3-methylpyridine: Similar structure but lacks the hydroxymethyl group.
4-Amino-3-methylpyridin-2-yl)methanol: Similar structure but with different substitution pattern.
Uniqueness
(2-Amino-3-methylpyridin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
(2-amino-3-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9) |
InChIキー |
ROVOKGGSQRHANQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)

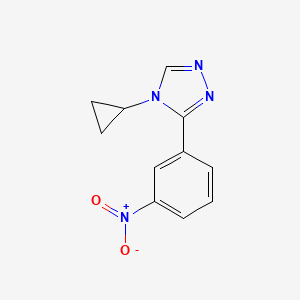
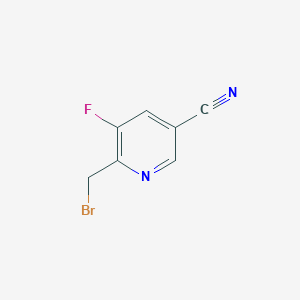
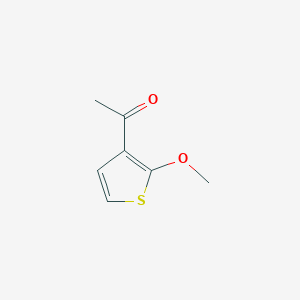
![6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12963314.png)
